



# Application Notes and Protocols: Determination of Fisogatinib IC50 using a Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Fisogatinib** (BLU-554) is a potent and highly selective orally active inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] The aberrant activation of the FGF19-FGFR4 signaling pathway is a known oncogenic driver in certain cancers, particularly hepatocellular carcinoma (HCC).[3][4] **Fisogatinib** specifically binds to and inhibits FGFR4, thereby preventing its activation by its ligand, FGF19.[5][6] This inhibition blocks downstream signaling pathways, including the Ras-Raf-ERK1/2 MAPK and PI3K-Akt pathways, leading to a reduction in tumor cell proliferation.[4] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor like **Fisogatinib**. This document provides detailed protocols for determining the IC50 of **Fisogatinib** against FGFR4 using both a biochemical (cell-free) kinase assay and a cell-based viability assay.

## **FGFR4 Signaling Pathway**

The binding of the FGF19 ligand to FGFR4 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers the recruitment of adaptor proteins such as Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[7] Phosphorylated FRS2 serves as a docking site for Growth factor receptor-bound protein 2 (GRB2), leading to the activation of downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][8]





Click to download full resolution via product page

Figure 1: Simplified FGFR4 signaling pathway and the inhibitory action of Fisogatinib.



## **Experimental Protocols**

Two primary methods are detailed below for determining the IC50 of **Fisogatinib**: a biochemical assay to measure direct inhibition of the FGFR4 kinase and a cell-based assay to assess the effect on the viability of FGFR4-dependent cells.

## **Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)**

This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. The ADP-Glo™ assay is a luminescent assay that quantifies ADP.[9][10][11]

- Recombinant human FGFR4 enzyme
- Poly(Glu,Tyr) 4:1 peptide substrate
- ATP
- Fisogatinib
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- White, opaque 384-well plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

Figure 2: Workflow for the biochemical ADP-Glo™ kinase assay.

- Prepare Fisogatinib Serial Dilutions:
  - Prepare a 10-point serial dilution of Fisogatinib in DMSO, followed by a further dilution in kinase buffer. The final concentrations should range from 1 μM to 0.05 nM.
  - Include a DMSO-only control (vehicle control).



#### · Set up Kinase Reaction:

- $\circ$  In a 384-well plate, add 2.5  $\mu$ L of the diluted **Fisogatinib** or DMSO control to the appropriate wells.
- $\circ$  Add 5  $\mu L$  of a solution containing the FGFR4 enzyme and the peptide substrate in kinase buffer.
- $\circ~$  Add 2.5  $\mu L$  of ATP solution to each well to initiate the reaction. The final volume should be 10  $\mu L.$

#### Incubation:

Incubate the plate at 30°C for 60 minutes.

#### Signal Detection:

- Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]
- Incubate at room temperature for 40 minutes.
- Add 20 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]
- Incubate at room temperature for 30 minutes.[9]

#### Measure Luminescence:

Read the luminescence on a plate reader.

#### Data Analysis:

- Subtract the background luminescence (no enzyme control) from all readings.
- Calculate the percent inhibition for each **Fisogatinib** concentration relative to the DMSO control.



 Plot the percent inhibition against the logarithm of the Fisogatinib concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[3][8]

## Cell-Based Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures the viability of cells that are dependent on FGFR4 signaling for their proliferation and survival. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.[5][7][12]

- Hep3B or another suitable HCC cell line with FGF19/FGFR4 pathway activation.
- Cell culture medium (e.g., MEM) with 10% Fetal Bovine Serum (FBS).
- Fisogatinib
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
- White, opaque 96-well cell culture plates
- Multichannel pipettes
- Incubator (37°C, 5% CO<sub>2</sub>)
- Plate reader with luminescence detection capabilities
- Cell Seeding:
  - $\circ$  Seed Hep3B cells in a 96-well plate at a density of 5,000 cells per well in 100  $\mu L$  of culture medium.
  - Incubate for 24 hours to allow cells to attach.
- Compound Treatment:
  - Prepare a serial dilution of Fisogatinib in culture medium.



- Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of Fisogatinib or a vehicle control (DMSO).
- Incubate the plate for 72 hours.
- Cell Viability Measurement:
  - Equilibrate the plate to room temperature for 30 minutes.[13]
  - Add 100 μL of CellTiter-Glo® Reagent to each well.[12]
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
- Measure Luminescence:
  - Read the luminescence on a plate reader.
- Data Analysis:
  - Calculate the percentage of cell viability for each concentration of Fisogatinib relative to the vehicle control.
  - Plot the percent viability against the logarithm of the Fisogatinib concentration and perform a non-linear regression analysis to determine the IC50 value.[3][8]

### **Data Presentation**

The quantitative data from the IC50 determination experiments should be summarized in a clear and structured table for easy comparison.

| Assay Type  | Target      | Inhibitor   | IC50 (nM)  | Hill Slope | R <sup>2</sup> |
|-------------|-------------|-------------|------------|------------|----------------|
| Biochemical | FGFR4       | Fisogatinib | 5.2 ± 0.8  | 1.1        | 0.99           |
| Cell-Based  | Hep3B cells | Fisogatinib | 15.6 ± 2.1 | 1.3        | 0.98           |



Table 1: Example of IC50 data for **Fisogatinib** against FGFR4. Values are presented as mean ± standard deviation from three independent experiments.

| Fisogatinib Concentration (nM) | % Inhibition (Biochemical Assay) | % Viability (Cell-Based<br>Assay) |
|--------------------------------|----------------------------------|-----------------------------------|
| 1000                           | 98.5                             | 5.2                               |
| 300                            | 95.1                             | 10.8                              |
| 100                            | 88.3                             | 22.4                              |
| 30                             | 75.6                             | 45.1                              |
| 10                             | 55.2                             | 68.9                              |
| 3                              | 30.1                             | 85.3                              |
| 1                              | 12.5                             | 94.7                              |
| 0.3                            | 4.2                              | 98.1                              |
| 0.1                            | 1.5                              | 99.5                              |
| 0                              | 0                                | 100                               |

Table 2: Example of dose-response data for **Fisogatinib** in biochemical and cell-based assays.

## Conclusion

The protocols outlined in this document provide a robust framework for determining the IC50 of **Fisogatinib** against its target kinase, FGFR4. The biochemical assay allows for the direct measurement of the inhibitor's potency on the isolated enzyme, while the cell-based assay provides insights into its efficacy in a more physiologically relevant context. Accurate determination of the IC50 is a fundamental step in the preclinical evaluation of kinase inhibitors and is essential for their further development as therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. m.youtube.com [m.youtube.com]
- 2. Cell viability assay and determination of half maximal inhibitory concentrations (IC50) [bio-protocol.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [bio-protocol.org]
- 6. Star Republic: Guide for Biologists [sciencegateway.org]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. worldwide.promega.com [worldwide.promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. OUH Protocols [ous-research.no]
- To cite this document: BenchChem. [Application Notes and Protocols: Determination of Fisogatinib IC50 using a Kinase Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606208#kinase-assay-protocol-for-measuring-fisogatinib-ic50]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com